4-chloro-2-(4-methoxyphenyl)-5-(1-methylhydrazino)-3(2H)-pyridazinone
Description
4-Chloro-2-(4-methoxyphenyl)-5-(1-methylhydrazino)-3(2H)-pyridazinone is a pyridazinone derivative characterized by a chloro substituent at position 4, a 4-methoxyphenyl group at position 2, and a 1-methylhydrazino moiety at position 3. Pyridazinones are nitrogen-containing heterocycles with diverse biological activities, including herbicidal, analgesic, and anti-inflammatory properties .
Properties
IUPAC Name |
5-[amino(methyl)amino]-4-chloro-2-(4-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2/c1-16(14)10-7-15-17(12(18)11(10)13)8-3-5-9(19-2)6-4-8/h3-7H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPBWUVPDRWLSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=O)N(N=C1)C2=CC=C(C=C2)OC)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(4-methoxyphenyl)-5-(1-methylhydrazino)-3(2H)-pyridazinone typically involves multiple steps. One common method starts with the preparation of 4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone, which is then reacted with methylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under precise conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(4-methoxyphenyl)-5-(1-methylhydrazino)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridazinone oxides.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of substituted pyridazinone compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-(4-methoxyphenyl)-5-(1-methylhydrazino)-3(2H)-pyridazinone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
Key Analogs :
- 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one (CAS 175135-84-9)
- 4-Chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone (Sandoz 6706)
- 4-(4-Methoxyphenyl)-6-methyl-2-(4-methylphenyl)-5-(1-pyrrolidinylcarbonyl)-3(2H)-pyridazinone (Compound 9f)
Physical Properties :
*Calculated based on molecular formula.
However, the absence of electron-withdrawing groups (e.g., CF3 in Sandoz 6706) may reduce metabolic stability .
Herbicidal Activity :
- Sandoz 6706 inhibits chloroplast development and carotenoid synthesis at nanomolar concentrations, attributed to its CF3 and dimethylamino groups .
- Target Compound: The 1-methylhydrazino group may confer weaker herbicidal activity due to reduced electron-withdrawing effects and susceptibility to detoxification .
Pharmacological Potential :
- Piperazinyl Pyridazinones (e.g., T1–T12, ): Derivatives with arylpiperazine moieties exhibit potent analgesic activity (e.g., 4-fluorophenylpiperazine analogs) .
- Target Compound: The 1-methylhydrazino group lacks the π-π stacking capability of arylpiperazines, likely reducing receptor affinity. However, its hydrazine linkage may enable unique interactions with oxidative enzymes or metal ions .
Spectral and Structural Characterization
- NMR Signals: The 4-methoxyphenyl group in the target compound would show a singlet near δ 3.8 ppm for -OCH3, similar to compound 5 (δ 4.06 ppm, ). The 1-methylhydrazino group would exhibit N-H and N-CH3 signals near δ 2.8–3.5 ppm .
- IR Spectroscopy : Expected C=O stretch near 1700 cm⁻¹, comparable to analogs like 10d (1712 cm⁻¹, ).
Biological Activity
4-Chloro-2-(4-methoxyphenyl)-5-(1-methylhydrazino)-3(2H)-pyridazinone, a synthetic organic compound, belongs to the pyridazinone class and has gained attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 280.71 g/mol
- CAS Number : 41933-17-9
The compound features a chloro group, a methoxyphenyl group, and a methylhydrazino group attached to a pyridazinone ring. Its unique structure contributes to its diverse biological activities.
Antibacterial Activity
Research has demonstrated that derivatives of pyridazinones exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound have moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong | |
| Other strains tested | Weak to Moderate |
This compound's ability to inhibit bacterial growth is attributed to its interaction with bacterial cell membranes and metabolic pathways.
Anticancer Activity
The anticancer potential of pyridazinones has been explored in various studies. The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation. For example, docking studies suggest that it may interact with specific targets involved in cancer progression.
Enzyme Inhibition
Enzyme inhibition is another significant aspect of the biological activity of this compound. Specifically, it has been studied for its inhibitory effects on acetylcholinesterase (AChE) and urease:
| Enzyme | Inhibition Activity | IC Value (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibition | 2.14±0.003 |
| Urease | Strong Inhibition | 1.21±0.005 |
These findings indicate that the compound could be a candidate for developing new therapeutic agents targeting neurodegenerative diseases and other conditions related to enzyme dysfunction.
Case Studies
-
Study on Antibacterial Properties :
A study conducted on various pyridazinone derivatives highlighted the effectiveness of this compound against resistant bacterial strains, suggesting its potential use in treating infections caused by multidrug-resistant organisms. -
Cytotoxicity Assessment :
In vitro assays were performed on human cancer cell lines, where the compound demonstrated significant cytotoxicity compared to standard chemotherapeutic agents. The mechanism of action appears to involve apoptosis induction and cell cycle arrest. -
Enzyme Inhibition Studies :
Comprehensive screening for enzyme inhibitors revealed that this compound effectively inhibits AChE and urease with competitive inhibition kinetics, making it a candidate for further development as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-chloro-2-(4-methoxyphenyl)-5-(1-methylhydrazino)-3(2H)-pyridazinone, and what reaction conditions optimize yield?
- Methodology :
- Step 1 : Start with a pyridazinone precursor (e.g., 4,5-dichloro-3(2H)-pyridazinone) and substitute the 2-position with 4-methoxyphenyl via nucleophilic aromatic substitution using a base like KOH in DMF at 80–100°C .
- Step 2 : Introduce the 1-methylhydrazino group at the 5-position via hydrazine coupling under reflux in ethanol, followed by methylation with methyl iodide .
- Key Optimization : Use anhydrous solvents and inert gas purging to minimize hydrolysis. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1).
- Table 1 : Typical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 2-Substitution | KOH, DMF, 90°C, 12h | 65–75 |
| 5-Hydrazination | NH2NH2, EtOH, reflux, 6h | 50–60 |
| Methylation | CH3I, NaHCO3, RT, 24h | 70–80 |
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : Use - and -NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- X-ray Diffraction : Resolve crystal structure to verify stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions in pyridazinone rings) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 323.08) .
Q. How to design initial biological activity assays for this compound?
- In Vitro Screening : Test inhibition of enzymes like monoamine oxidases or acetylcholinesterase at 10–100 μM concentrations in phosphate buffer (pH 7.4) .
- Cytotoxicity Assays : Use MTT assays on human cell lines (e.g., HEK-293) with 24–48h exposure .
- Pesticide Potential : Evaluate herbicidal activity on Arabidopsis thaliana seedlings via root elongation inhibition assays at 1–10 ppm .
Advanced Research Questions
Q. What mechanistic insights explain its inhibitory effects on chloroplast development?
- Experimental Design :
- Treat wheat seedlings with 10–100 μM compound and analyze chloroplast ultrastructure via TEM to observe grana membrane loss .
- Quantify chlorophyll and carotenoid degradation using HPLC (C18 column, acetone extraction) .
Q. How do structural modifications (e.g., substituent variations) influence bioactivity?
- SAR Study Framework :
- Synthesize analogs with substituent changes (e.g., 4-Cl → 4-OCH, 1-methylhydrazino → hydrazine) .
- Compare activities in standardized assays (e.g., IC values for herbicide activity).
- Table 2 : Bioactivity Trends in Pyridazinone Derivatives
| Substituent (R) | Herbicidal Activity (IC, ppm) | Cytotoxicity (HEK-293, IC, μM) |
|---|---|---|
| 4-OCH | 2.5 ± 0.3 | >100 |
| 3,5-diCl | 0.8 ± 0.2 | 45 ± 5 |
Q. How to resolve contradictions in reported biological activities across studies?
- Critical Variables :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
